molecular formula C9H10N2O3 B8574278 Ethyl 3-formylpyridin-2-ylcarbamate

Ethyl 3-formylpyridin-2-ylcarbamate

Cat. No.: B8574278
M. Wt: 194.19 g/mol
InChI Key: HXDDLSOJLAVVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-formylpyridin-2-ylcarbamate is a chemical compound designed for research and development applications. This organics serve as a versatile synthetic intermediate and key building block in medicinal chemistry and drug discovery. The structure incorporates both a carbamate group and a formyl group on the pyridine ring, making it a valuable precursor for the synthesis of more complex molecules. Compounds with similar pyridine-carbamate scaffolds are recognized for their utility in creating heterocyclic compounds for pharmaceutical research . Specifically, such intermediates are employed in the synthesis of thiosemicarbazone derivatives . These derivatives are a promising class of iron chelators studied for their potential as anticancer agents, acting through mechanisms such as the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis . The formyl group is particularly reactive, allowing for further chemical modifications like condensation reactions to create Schiff base ligands. These ligands can coordinate to metal ions, such as iron and copper, and the resulting metal complexes are investigated for their bioactive properties, including induction of oxidative stress and cytotoxic effects in cellular models . Researchers value this compound for its role in exploring structure-activity relationships and developing novel therapeutic candidates. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl N-(3-formylpyridin-2-yl)carbamate

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)11-8-7(6-12)4-3-5-10-8/h3-6H,2H2,1H3,(H,10,11,13)

InChI Key

HXDDLSOJLAVVJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC=N1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between Ethyl 3-formylpyridin-2-ylcarbamate and related pyridine-carbamate derivatives:

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Notable Functional Groups
This compound (Target) 3-CHO, 2-OCONH₂ C₉H₁₀N₂O₃ 194.19 Formyl, carbamate
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate 6-F, 3-I, 2-OCONH₂ C₈H₈FIN₂O₂ 326.06 Halogens (F, I), carbamate
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate 3-F, 2-CH₂OCONH(t-Bu) C₁₁H₁₅FN₂O₂ 242.25 Fluorine, tert-butyl carbamate
Ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate 3-SO₂N(CH₃)₂, 2-OCONH₂ C₁₁H₁₅N₃O₅S 301.32 Sulfonyl, dimethylcarbamoyl, carbamate

Key Observations :

  • Halogen vs. Formyl Substituents : The presence of fluorine or iodine in and introduces steric and electronic effects distinct from the formyl group. Halogens increase electronegativity and may enhance stability, whereas the formyl group offers reactivity for further functionalization .
  • The sulfonyl-carbamoyl group in introduces strong hydrogen-bonding capacity, as evidenced by its monoclinic crystal structure with hydrogen-bonded networks .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Crystal System Hydrogen Bonding
Ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate Not reported Moderate (polar solvents) Monoclinic (P21/n) Yes
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate Not reported Low (non-polar solvents) Not reported Likely limited

Insights :

  • The monoclinic crystal system of ’s compound suggests stable packing via hydrogen bonds (O-H···O and N-H···O interactions), which could enhance thermal stability .
  • Halogenated derivatives () may exhibit lower solubility in polar solvents due to iodine’s hydrophobic character .

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-formylpyridin-2-ylcarbamate?

Methodological Answer:
this compound is synthesized via carbamate formation, typically involving the reaction of a substituted pyridine precursor (e.g., 3-formylpyridin-2-amine) with ethyl chloroformate or an isocyanate derivative. Key steps include:

  • Reagent Selection : Use of ethyl chloroformate in anhydrous conditions with a base like triethylamine to neutralize HCl byproducts .
  • Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
  • Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

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